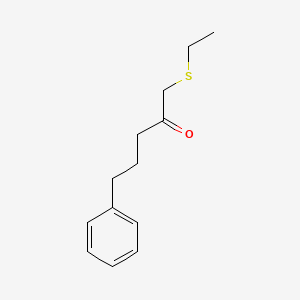

1-(Ethylthio)-5-phenylpentan-2-one

Descripción

1-(Ethylthio)-5-phenylpentan-2-one is a ketone derivative featuring a pentan-2-one backbone substituted with an ethylthio (-S-CH₂CH₃) group at position 1 and a phenyl (-C₆H₅) group at position 5. This compound’s structure combines sulfur-containing and aromatic moieties, which may confer unique physicochemical properties, such as altered polarity, solubility, and reactivity compared to simpler ketones.

Propiedades

Fórmula molecular |

C13H18OS |

|---|---|

Peso molecular |

222.35 g/mol |

Nombre IUPAC |

1-ethylsulfanyl-5-phenylpentan-2-one |

InChI |

InChI=1S/C13H18OS/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |

Clave InChI |

UCFRCUAOBZQZRH-UHFFFAOYSA-N |

SMILES canónico |

CCSCC(=O)CCCC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-5-phenylpentan-2-one typically involves the alkylation of a suitable precursor with ethylthiol. One common method includes the reaction of 5-phenylpentan-2-one with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation or chromatography are often employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Ethylthio)-5-phenylpentan-2-one undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

1-(Ethylthio)-5-phenylpentan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(Ethylthio)-5-phenylpentan-2-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethylthio group can undergo metabolic transformations, influencing the compound’s activity and efficacy. Detailed studies on its binding affinity and interaction with specific proteins or nucleic acids are essential to understand its full mechanism of action.

Comparación Con Compuestos Similares

Substituent Variation in Pentanone Derivatives

The substitution pattern on pentanone derivatives significantly impacts their properties. Key comparisons include:

Key Findings :

- Ethylthio vs. Ethylamino: The ethylthio group in the target compound may enhance lipophilicity compared to the polar ethylamino group in N-ethyl-pentylone, affecting membrane permeability and bioactivity .

Halogenated Aryl Pentanones

Halogen substituents, as in 1-(4-chlorophenyl)-5-iodo-2-methylpentan-1-one, increase molecular weight and polarizability. The iodine atom may confer higher density (e.g., ~2.0 g/cm³) and susceptibility to nucleophilic substitution, unlike the stable ethylthio group in the target compound .

Conjugated Systems vs. Saturated Backbones

1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one () features a conjugated diene, enabling UV-Vis absorption (~300 nm) and enhanced reactivity in Diels-Alder reactions. In contrast, the saturated backbone of 1-(ethylthio)-5-phenylpentan-2-one would lack such conjugation, resulting in lower UV activity and thermal stability .

Ethylthio Group in Different Positions

Sethoxydim (), a cyclohexene herbicide with an ethylthio-propyl group, demonstrates that ethylthio substituents in cyclic systems enhance pesticidal activity by inhibiting acetyl-CoA carboxylase. The linear ethylthio group in the target compound may exhibit different modes of action due to spatial flexibility .

Hydroxy/Methoxy-Substituted Analogues

Hydroxyacetophenones (–7), such as 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone, highlight how hydroxyl/methoxy groups increase acidity (pKa ~8–10) and hydrogen-bonding capacity. The ethylthio group in the target compound, being less polar, would reduce water solubility but improve lipid solubility .

Actividad Biológica

1-(Ethylthio)-5-phenylpentan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes an ethylthio group and a phenyl substituent on a pentanone backbone, which may influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 1-(Ethylthio)-5-phenylpentan-2-one is C13H18OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The ethylthio group enhances its solubility in organic solvents, which can facilitate its interaction with various biological systems. The compound's structure allows for diverse chemical transformations that are significant for modifying its properties and exploring new synthetic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C13H18OS |

| Molecular Weight | 234.35 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Class | Thioether |

Antimicrobial Properties

Research indicates that 1-(Ethylthio)-5-phenylpentan-2-one exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ethylthio group could play a crucial role in enhancing the compound's interaction with cellular targets involved in cancer progression.

The unique structural features of 1-(Ethylthio)-5-phenylpentan-2-one allow it to interact with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating the compound's mechanism of action:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory tested the antimicrobial efficacy of 1-(Ethylthio)-5-phenylpentan-2-one against several bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, demonstrating its potential as a therapeutic agent.

Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent increase in apoptotic markers, suggesting that the compound effectively promotes cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.